1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
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Overview
Description
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is a complex organic compound that features a thiazole ring, a cyclopropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The urea moiety can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the urea moiety can yield primary or secondary amines.
Scientific Research Applications
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is unique due to its combination of a cyclopropyl group, a thiazole ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c20-12-3-4-13(21)19(12)6-8-23-7-5-16-14(22)18-15-17-11(9-24-15)10-1-2-10/h9-10H,1-8H2,(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWXFZMBYWBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCCOCCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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